1-(4-bromophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(4-bromophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, which is a fused heterocyclic system, and is substituted with a 4-bromophenyl group and a 4-phenylpiperazin-1-yl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-bromophenyl group: This step often involves a halogenation reaction using bromine or a brominating agent.
Attachment of the 4-phenylpiperazin-1-yl moiety: This can be accomplished through nucleophilic substitution reactions, where the piperazine derivative reacts with an electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-bromophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- 1-(4-fluorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Uniqueness
1-(4-bromophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN6O2/c24-17-6-8-19(9-7-17)30-22-20(14-26-30)23(32)29(16-25-22)15-21(31)28-12-10-27(11-13-28)18-4-2-1-3-5-18/h1-9,14,16H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIFTGLKSJAOJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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